

solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in common solvents

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Compound of Interest

Compound Name: 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

Cat. No.: B1354988

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Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a compound's bioavailability, formulation possibilities, and overall therapeutic efficacy.^[1] For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor solubility can lead to erratic absorption and suboptimal drug exposure, posing significant challenges during development.^[1] **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone**, a substituted acetophenone, possesses structural motifs common in pharmacologically active molecules. Therefore, a thorough understanding of its solubility is paramount for its potential development as a therapeutic agent.

Physicochemical Properties of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** (C₈H₆F₂O₂) are:

- **Aromatic Ring:** The phenyl group provides a hydrophobic character to the molecule.

- **Hydroxyl Group (-OH):** This group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.
- **Ketone Group (C=O):** The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
- **Difluoro Substitution:** The two fluorine atoms are highly electronegative and can influence the electronic distribution of the aromatic ring, potentially affecting pKa and hydrogen bonding capabilities.

A summary of the computed and expected physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone**

Property	Value (Predicted/Analogous)	Source
Molecular Formula	C8H6F2O2	[2]
Molecular Weight	172.13 g/mol	[3]
XLogP3	1.5 - 2.5 (Estimated)	Analogous Compounds
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
pKa (Phenolic Hydroxyl)	7-9 (Estimated)	Analogous Compounds

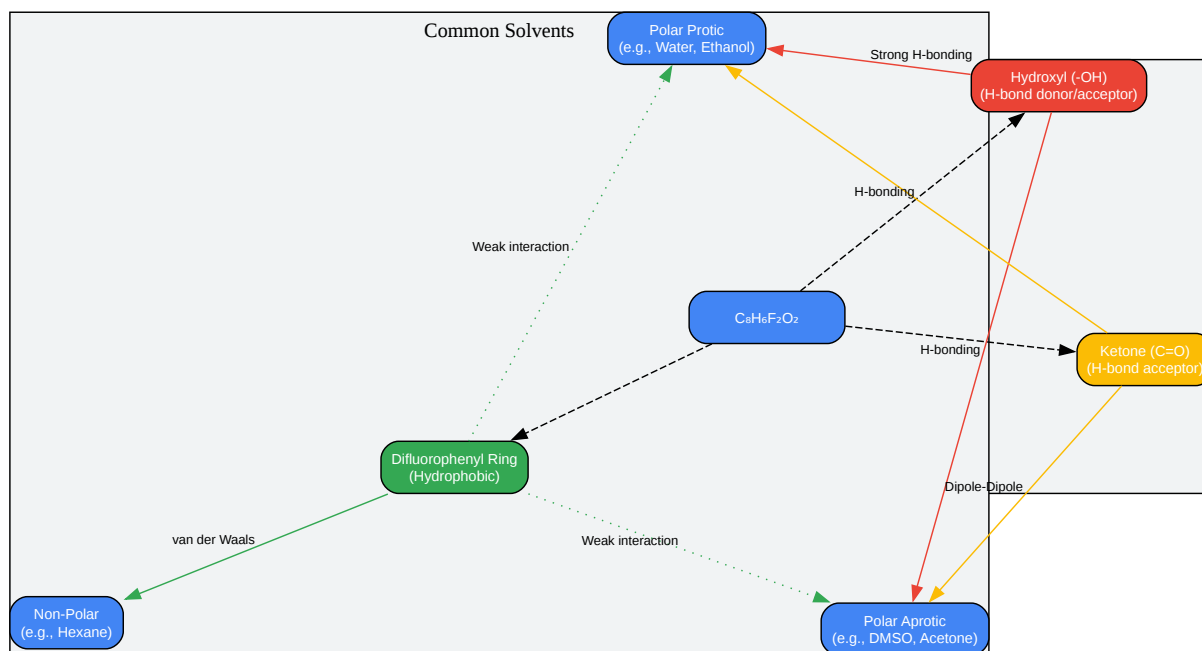
Note: Experimental data for this specific molecule is limited. Predicted values are based on computational models and data from structurally similar compounds.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in understanding solubility. This means that a solute will have higher solubility in a solvent that has similar polarity and intermolecular forces. The solubility of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** in various solvents can be predicted by considering the following interactions:

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ketone groups of the solute. The hydroxyl group of the solvent can act as a hydrogen bond donor to the ketone's oxygen, and as both a donor and acceptor with the solute's hydroxyl group. This is expected to lead to favorable solubility.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will interact favorably with the polar regions of the solute, particularly the hydroxyl and ketone groups. Good solubility is anticipated in these solvents.
- **Non-polar Solvents** (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The dissolution of a polar molecule like **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** in non-polar solvents would require overcoming the strong solute-solute interactions (hydrogen bonding) and solvent-solvent interactions (van der Waals forces), which is energetically unfavorable. Therefore, low solubility is expected in these solvents.

The interplay of these interactions is visually represented in the following diagram:



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Caption: Intermolecular interactions governing solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[4] This equilibrium method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute. The following is a detailed protocol for this procedure.

Materials and Equipment

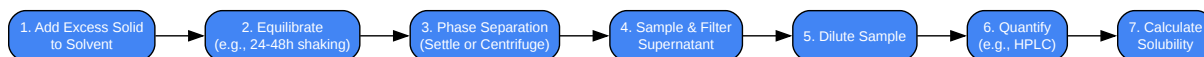
- **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** (solid)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, DMSO, hexane)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
- Volumetric flasks and pipettes

Step-by-Step Protocol

- **Preparation:** Add an excess amount of solid **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.[5]
- **Equilibration:** Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[5]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 μm filter into a clean vial. The filtration step removes any remaining fine solid particles.
- **Dilution:** Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** is used to determine the concentration of the solute in the original saturated solution.
- **Data Analysis:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or $\mu\text{g/mL}$.

The following diagram illustrates the workflow of the shake-flask method:



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Caption: Shake-flask solubility determination workflow.

Expected Solubility Profile and Data Summary

While specific experimental data for **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** is not readily available in the public domain, an expected solubility profile can be inferred based on its structure and the principles discussed earlier. Table 2 provides an illustrative summary of anticipated solubility in common solvents.

Table 2: Illustrative Solubility of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** in Common Solvents at 25 °C

Solvent	Solvent Type	Expected Solubility	Rationale
Hexane	Non-polar	Very Low (<0.1 mg/mL)	Unfavorable interactions with the polar solute.
Toluene	Non-polar (aromatic)	Low (0.1-1 mg/mL)	Pi-pi stacking with the phenyl ring may slightly improve solubility over hexane.
Dichloromethane	Moderately Polar	Moderate (1-10 mg/mL)	Dipole-dipole interactions can solvate the polar groups to some extent.
Acetone	Polar Aprotic	High (10-100 mg/mL)	Strong hydrogen bond acceptor, interacts well with both hydroxyl and ketone groups.
Ethyl Acetate	Polar Aprotic	Moderate to High (5-50 mg/mL)	Good hydrogen bond acceptor.
Ethanol	Polar Protic	High (>100 mg/mL)	Strong hydrogen bonding with both hydroxyl and ketone groups.
Methanol	Polar Protic	Very High (>200 mg/mL)	Similar to ethanol, with a smaller alkyl chain leading to more favorable solvation.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High (>200 mg/mL)	Excellent hydrogen bond acceptor and highly polar.
Water	Polar Protic	Low to Moderate (0.5-5 mg/mL)	While capable of hydrogen bonding, the

			hydrophobic phenyl ring limits aqueous solubility.
Phosphate Buffered Saline (pH 7.4)	Aqueous Buffer	Slightly higher than water	The phenolic hydroxyl group may be partially ionized at this pH, increasing solubility.

Disclaimer: The solubility values in this table are illustrative and for educational purposes only. They are not based on experimental data for **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** and should be confirmed through empirical testing.

Conclusion

The solubility of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar functional groups and a hydrophobic aromatic ring, suggests a solubility profile that is highly dependent on the solvent's polarity and hydrogen bonding capabilities. High solubility is anticipated in polar protic and aprotic solvents, while poor solubility is expected in non-polar media. For accurate and reliable solubility data, the shake-flask method is the recommended experimental approach. The information and protocols provided in this guide offer a robust framework for researchers to understand, predict, and empirically determine the solubility of this compound, which is a critical step in its potential journey through the drug development pipeline.

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- To cite this document: BenchChem. [solubility of 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354988#solubility-of-1-3-5-difluoro-4-hydroxyphenyl-ethanone-in-common-solvents]

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